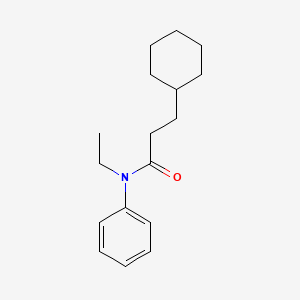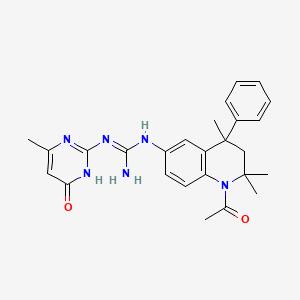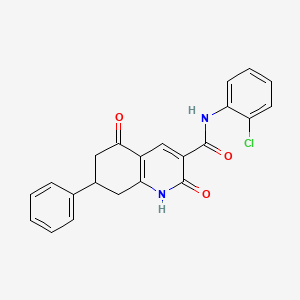![molecular formula C29H29N3O2 B11036397 2-amino-4-(4-methoxyphenyl)-6,8,8-trimethyl-6-phenyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11036397.png)
2-amino-4-(4-methoxyphenyl)-6,8,8-trimethyl-6-phenyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4-METHOXYPHENYL)-6,8,8-TRIMETHYL-6-PHENYL-6,7,8,9-TETRAHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyranoquinolines. These compounds are characterized by a fused ring structure containing both pyran and quinoline moieties. The compound is notable for its potential pharmacological properties and its utility in various scientific research applications.
Preparation Methods
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-6,8,8-TRIMETHYL-6-PHENYL-6,7,8,9-TETRAHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE typically involves multi-component reactions (MCRs). One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol, which yields the desired product in high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-AMINO-4-(4-METHOXYPHENYL)-6,8,8-TRIMETHYL-6-PHENYL-6,7,8,9-TETRAHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(4-METHOXYPHENYL)-6,8,8-TRIMETHYL-6-PHENYL-6,7,8,9-TETRAHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE include other pyranoquinoline derivatives and related heterocyclic compounds. Some examples are:
2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Quinolinyl-pyrazoles: These compounds have a quinoline core but are fused with a pyrazole ring instead of a pyran ring. The uniqueness of 2-AMINO-4-(4-METHOXYPHENYL)-6,8,8-TRIMETHYL-6-PHENYL-6,7,8,9-TETRAHYDRO-4H-PYRANO[3,2-G]QUINOLIN-3-YL CYANIDE lies in its specific substitution pattern and the presence of both pyran and quinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29N3O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6,8,8-trimethyl-6-phenyl-7,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile |
InChI |
InChI=1S/C29H29N3O2/c1-28(2)17-29(3,19-8-6-5-7-9-19)23-14-21-25(15-24(23)32-28)34-27(31)22(16-30)26(21)18-10-12-20(33-4)13-11-18/h5-15,26,32H,17,31H2,1-4H3 |
InChI Key |
JPGVZALWTUMGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11036322.png)


![(1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036342.png)
![[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate](/img/structure/B11036350.png)
![N-[5-(3-nitrophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide](/img/structure/B11036354.png)
![5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11036359.png)

![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11036362.png)
![(2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11036366.png)
![2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11036370.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036381.png)

![(5E)-2-anilino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11036392.png)
